molecular formula C10H15ClN2O B2709823 2-Amino-3-phenylbutanamide hydrochloride CAS No. 1803561-81-0

2-Amino-3-phenylbutanamide hydrochloride

Cat. No.: B2709823
CAS No.: 1803561-81-0
M. Wt: 214.69
InChI Key: FQDKHAJNHFWRMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenylbutanamide hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions . The reaction mixture is then cooled, and the product is crystallized and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-3-phenylbutanamide hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and potential for use in multiple scientific domains make it a valuable compound for research and development .

Biological Activity

2-Amino-3-phenylbutanamide hydrochloride, also known as a derivative of phenylbutanamide, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural characteristics that suggest interactions with various biological targets, particularly in neuropharmacology and enzyme modulation.

Chemical Structure and Properties

The molecular formula for this compound is C10H14ClNC_{10}H_{14}ClN, with a molecular weight of approximately 201.68 g/mol. Its structure comprises an amino group, a phenyl group, and a butanamide backbone, which contributes to its unique biological activity profile.

Preliminary studies indicate that this compound may influence neurotransmitter systems by interacting with adrenergic and dopaminergic receptors. These interactions suggest potential implications for mood modulation and cognitive functions. However, detailed studies are required to elucidate the exact mechanisms involved in its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized through various studies highlighting its effects on different biological systems:

  • Neuropharmacological Effects : The compound's structural similarity to neurotransmitters positions it as a candidate for influencing mood and cognition.
  • Enzyme Interaction : Its chiral nature allows it to fit into active sites of enzymes, potentially modulating their activity.
  • Antimicrobial Potential : Some studies have explored its ability to enhance the efficacy of antibiotics by affecting bacterial efflux mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyPotential modulation of mood and cognition through receptor interaction
Enzyme ModulationInhibition or alteration of enzyme activities due to structural compatibility
Antimicrobial EffectsEnhances antibiotic activity by inhibiting efflux pumps in bacteria

Case Study: Neuropharmacological Investigation

In a study examining the effects of this compound on neurotransmitter systems, researchers found that the compound exhibited binding affinity for adrenergic receptors. This binding suggests a potential role in modulating neurotransmitter release, which could lead to therapeutic applications in treating mood disorders.

Case Study: Enzyme Interaction Analysis

A study focused on the compound's interaction with specific enzymes revealed that it could act as an inhibitor, affecting metabolic pathways relevant to drug metabolism. This finding highlights its potential as a biochemical probe in pharmacokinetic studies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-3-methylbutyric acidC5H11NO2C_5H_{11}NO_2Lacks phenyl group; simpler structure
N,N-Dimethyl-2-amino-3-methylbutanamideC9H19N2OC_9H_{19}N_2OContains dimethyl substitution on nitrogen
2-Amino-N-p-tolylpropanamideC11H15N2OC_{11}H_{15}N_2Op-Tolyl substitution instead of phenyl

Properties

IUPAC Name

2-amino-3-phenylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDKHAJNHFWRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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